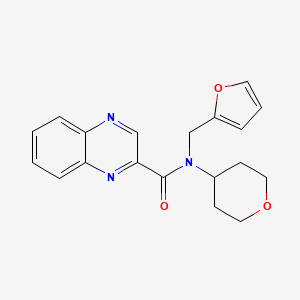
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a furan ring, a tetrahydropyran moiety, and a quinoxaline core. Its molecular formula is C14H16N2O2, with a molecular weight of approximately 248.29 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can enhance levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .
- Neuroprotective Effects : Studies have suggested that derivatives of the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .
- Antitumor Activity : Preliminary findings indicate that the compound may possess cytotoxic properties against various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
In Vivo Studies
In vivo assessments have further elucidated the pharmacological potential of this compound:
- Behavioral Studies : Animal models treated with the compound displayed improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders .
- Toxicity Profile : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated to ensure safety for therapeutic use. Results indicated favorable profiles with minimal toxicity at therapeutic doses .
Case Studies
- Case Study on Neuroprotection : A study involving the administration of this compound in rodent models demonstrated significant reduction in markers of oxidative stress following induced neurotoxicity. This suggests its potential utility in neurodegenerative conditions such as Alzheimer's disease.
- Anticancer Efficacy : In vitro testing on various cancer cell lines revealed that the compound inhibited cell growth effectively, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22(13-15-4-3-9-25-15)14-7-10-24-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBZNBXQFCHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














